Prostaglandin E2 Ethanolamide-d4

Lipidomics Pharmacology Receptor Binding

Prostaglandin E2 Ethanolamide-d4 (PGE2-EA-d4, CAS 194935-38-1), also known as Prostamide E2-d4 or Dinoprostone Ethanolamide-d4, is a tetradeuterated analog of the endogenous COX-2-derived anandamide metabolite, prostamide E2. It contains four deuterium atoms substituted for hydrogen at specific positions (2,2,3,3-d4 on the ethanolamide moiety) and is synthesized with a certified isotopic purity of ≥99% (d1-d4).

Molecular Formula C22H37NO5
Molecular Weight 399.6 g/mol
Cat. No. B12420471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProstaglandin E2 Ethanolamide-d4
Molecular FormulaC22H37NO5
Molecular Weight399.6 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)NCCO)O)O
InChIInChI=1S/C22H37NO5/c1-2-3-6-9-17(25)12-13-19-18(20(26)16-21(19)27)10-7-4-5-8-11-22(28)23-14-15-24/h4,7,12-13,17-19,21,24-25,27H,2-3,5-6,8-11,14-16H2,1H3,(H,23,28)/b7-4-,13-12+/t17-,18+,19+,21+/m0/s1/i14D2,15D2
InChIKeyGKKWUSPPIQURFM-GSBTUTNTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Prostaglandin E2 Ethanolamide-d4: Stable Isotope-Labeled Prostamide E2 Internal Standard for Quantitative LC-MS/MS Analysis


Prostaglandin E2 Ethanolamide-d4 (PGE2-EA-d4, CAS 194935-38-1), also known as Prostamide E2-d4 or Dinoprostone Ethanolamide-d4, is a tetradeuterated analog of the endogenous COX-2-derived anandamide metabolite, prostamide E2 [1]. It contains four deuterium atoms substituted for hydrogen at specific positions (2,2,3,3-d4 on the ethanolamide moiety) and is synthesized with a certified isotopic purity of ≥99% (d1-d4) . It is intended exclusively as a stable isotope-labeled internal standard (SIL-IS) for the accurate and precise quantification of the native, non-deuterated analyte, PGE2-EA, in complex biological matrices via GC-MS or LC-MS/MS methodologies [1]. PGE2-EA-d4 itself is not a primary pharmacological tool; its value is instrumental, enabling the correction for analyte loss during sample preparation and, critically, the compensation for variable matrix-induced ionization suppression or enhancement, which is the primary source of quantitative error in LC-MS bioanalysis .

Why Generic Substitution Fails: The Critical Role of Prostaglandin E2 Ethanolamide-d4 as an Analytical Selectivity and Accuracy Tool


For LC-MS/MS quantification of PGE2-EA, the use of a non-isotopic structural analog (e.g., a related prostaglandin) or a non-deuterated version as an internal standard fails to provide the necessary analytical rigor. Structural analogs do not co-elute identically with the analyte, making them susceptible to differential matrix effects, where the ionization efficiency of the analyte is suppressed or enhanced by co-eluting matrix components to a different degree than the internal standard [1]. This leads to inaccurate and variable recovery. In contrast, a deuterated internal standard like PGE2-EA-d4 exhibits near-identical physicochemical properties and chromatographic behavior, ensuring it experiences the same matrix-induced ionization phenomena as the native PGE2-EA. Consequently, using PGE2-EA-d4 as a surrogate calibrant allows for the normalization of signal response, effectively correcting for matrix effects and significantly improving assay accuracy, precision, and robustness [2].

Quantitative Evidence for Prostaglandin E2 Ethanolamide-d4: A Comparative Guide to Analytical and Pharmacological Differentiation


Head-to-Head Receptor Affinity: PGE2 Ethanolamide vs. Native PGE2 (EP1-EP4 Subtypes)

The affinity of the core analyte, PGE2 Ethanolamide (PGE2-EA), for all four EP receptor subtypes is significantly lower than that of its parent molecule, prostaglandin E2 (PGE2). This difference is crucial for interpreting the pharmacological profile of PGE2-EA, which the deuterated standard is designed to quantify. In direct radioligand binding assays using membranes from HEK293 cells transfected with human EP receptors, PGE2-EA exhibited substantially lower binding affinities (higher Ki) compared to PGE2 [1].

Lipidomics Pharmacology Receptor Binding

Functional Potency Comparison: PGE2 Ethanolamide vs. Native PGE2 on EP2 and EP4 Receptors

The reduced binding affinity of PGE2-EA translates directly into diminished functional potency at EP2 and EP4 receptors, which are Gs-coupled and mediate relaxation responses via increased cAMP. In a head-to-head comparison with native PGE2, PGE2-EA required substantially higher concentrations to achieve an equivalent functional response, underscoring its distinct pharmacological signature [1].

Signal Transduction Functional Assay cAMP

Comparative Pharmacokinetics: Extended Half-Life of Prostamide E2 vs. Prostaglandin E2

In vivo plasma kinetic analysis reveals a critical metabolic stability advantage for prostamide E2 (the native analyte of PGE2-EA-d4) over its canonical prostaglandin counterpart. This differential stability impacts its duration of action and systemic exposure, making accurate quantification essential for correlating circulating levels with observed physiological effects [1].

Pharmacokinetics Drug Metabolism In Vivo Study

Physicochemical Property Differentiation: Enhanced Solubility and Stability of PGE2 Ethanolamide

The core analyte, PGE2-EA, is characterized by improved water solubility and chemical stability compared to the parent lipid PGE2 . This property directly influences the analytical workflow and is matched by the deuterated standard, PGE2-EA-d4, ensuring parallel behavior throughout sample extraction and analysis. For procurement, this translates to a reliable and reproducible internal standard with defined solubility specifications.

Analytical Chemistry Sample Preparation Stability Study

Prostaglandin E2 Ethanolamide-d4: Evidence-Based Application Scenarios for Research and Bioanalysis


Scenario 1: Accurate Quantification of Endogenous PGE2-EA in Plasma for Pharmacokinetic/Pharmacodynamic (PK/PD) Studies

In preclinical or clinical PK/PD studies, it is essential to distinguish the unique pharmacokinetic profile of prostamide E2 from that of PGE2. The documented longer plasma half-life of prostamide E2 compared to PGE2 [1] necessitates a precise and specific analytical method. By utilizing PGE2-EA-d4 as an internal standard in a validated LC-MS/MS assay, researchers can achieve the required accuracy to generate reliable concentration-time curves, enabling robust correlation of circulating prostamide E2 levels with physiological endpoints such as changes in renal blood flow or mean arterial pressure [1].

Scenario 2: Mechanistic Studies to Differentiate EP Receptor-Mediated Signaling by PGE2-EA vs. PGE2

Investigations into the distinct pharmacological pathways activated by PGE2-EA, which exhibits 15- to 200-fold lower functional potency at EP2 and EP4 receptors than native PGE2 [2], require the ability to measure the actual concentration of PGE2-EA generated in cell culture or tissue models. Using PGE2-EA-d4 as a surrogate calibrant allows researchers to accurately quantify the endogenous production of PGE2-EA, for instance, following COX-2 metabolism of anandamide. This quantitative data is critical for interpreting functional assays and confirming that observed effects are indeed mediated by PGE2-EA at physiological concentrations, rather than by the more potent PGE2.

Scenario 3: Routine Bioanalysis of Prostamide E2 in a High-Throughput Lipidomics Core Facility

For core laboratories supporting diverse studies on inflammation, pain, and cancer biology, where PGE2-EA is implicated in processes like apoptosis induction in colorectal carcinoma cells [3] and immune modulation [4], a robust and reproducible quantitative method is paramount. Procuring a validated, high-purity (≥99% deuterated forms) standard of PGE2-EA-d4 provides the foundational tool for developing and maintaining an LC-MS/MS method that consistently meets bioanalytical method validation guidelines. Its use is the standard best practice to mitigate matrix effects and ensure reliable, cross-study comparable data on prostamide E2 levels in complex biological samples .

Scenario 4: Investigating the Role of PGE2-EA in Renal Function and Fluid Homeostasis

The discovery that prostamide E2 is the major COX-2 metabolite of anandamide in the renal medulla and possesses actions opposite to angiotensin II—reducing mean arterial pressure and increasing renal blood flow [1]—opens a specific avenue of research into its role as a potential endogenous regulator. Accurate quantification of PGE2-EA in renal tissue and urine, using PGE2-EA-d4 as an internal standard, is fundamental to any study aiming to elucidate the production, regulation, and downstream effects of this lipid mediator in the context of hypertension and renal physiology. The improved solubility and stability of the analyte and its standard facilitate their handling during complex tissue extraction procedures .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Prostaglandin E2 Ethanolamide-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.